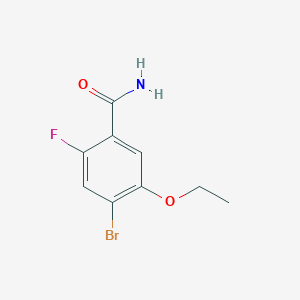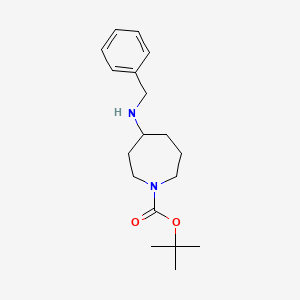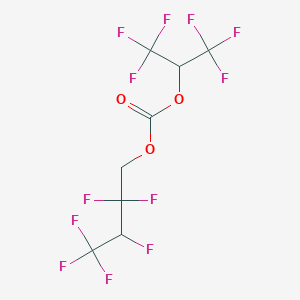
2,2,3,4,4,4-Hexafluorobutyl hexafluoroisopropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,4,4,4-Hexafluorobutyl hexafluoroisopropyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions. It is used in various industrial and scientific applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,4,4-Hexafluorobutyl hexafluoroisopropyl carbonate typically involves the reaction of hexafluoroisopropyl alcohol with hexafluorobutyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction is usually catalyzed by a base such as triethylamine, which facilitates the formation of the carbonate ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Chemical Reactions Analysis
Types of Reactions
2,2,3,4,4,4-Hexafluorobutyl hexafluoroisopropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: In the presence of water, the carbonate ester can hydrolyze to form hexafluoroisopropyl alcohol and hexafluorobutyric acid.
Reduction: The compound can be reduced to form corresponding alcohols and acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Major Products
Substitution: Products include various fluorinated derivatives.
Hydrolysis: Major products are hexafluoroisopropyl alcohol and hexafluorobutyric acid.
Reduction: Products include hexafluorobutyl alcohol and hexafluoroisopropyl alcohol.
Scientific Research Applications
2,2,3,4,4,4-Hexafluorobutyl hexafluoroisopropyl carbonate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Applied in the production of high-performance coatings, lubricants, and surfactants.
Mechanism of Action
The mechanism by which 2,2,3,4,4,4-Hexafluorobutyl hexafluoroisopropyl carbonate exerts its effects is primarily through its interaction with other molecules via its fluorine atoms. The high electronegativity of fluorine creates strong dipole interactions, enhancing the compound’s reactivity and stability. In biological systems, it can interact with proteins and enzymes, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,4,4,4-Hexafluorobutyl acrylate
- 2,2,3,4,4,4-Hexafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl hexafluoroisopropyl carbonate
Uniqueness
2,2,3,4,4,4-Hexafluorobutyl hexafluoroisopropyl carbonate stands out due to its high fluorine content, which imparts exceptional thermal and chemical stability. This makes it particularly useful in applications requiring resistance to harsh conditions. Additionally, its unique structure allows for specific interactions with biological molecules, making it a valuable tool in biomedical research.
Properties
Molecular Formula |
C8H4F12O3 |
|---|---|
Molecular Weight |
376.10 g/mol |
IUPAC Name |
2,2,3,4,4,4-hexafluorobutyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate |
InChI |
InChI=1S/C8H4F12O3/c9-2(6(12,13)14)5(10,11)1-22-4(21)23-3(7(15,16)17)8(18,19)20/h2-3H,1H2 |
InChI Key |
NKYDMKMABWCCTI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


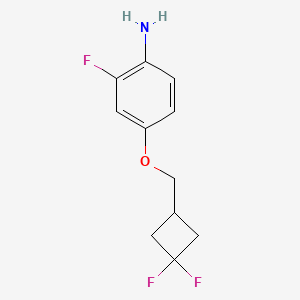
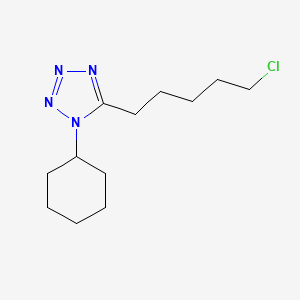
![6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12085214.png)
![(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B12085223.png)
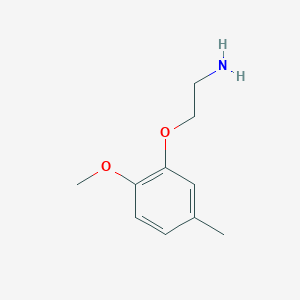
![Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-](/img/structure/B12085230.png)


![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-](/img/structure/B12085249.png)
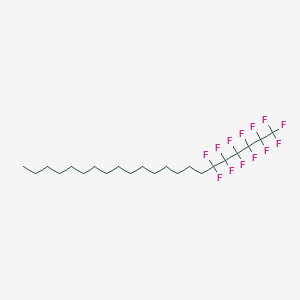
![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidine](/img/structure/B12085263.png)
